2-Methoxy-3-(trifluoromethyl)cinnamic acid

TRPA1 Pain Ion Channel

This 2-methoxy-3-(trifluoromethyl)cinnamic acid (97% purity, MW 246.18) delivers a unique electronic profile via its electron-donating methoxy and electron-withdrawing trifluoromethyl groups, achieving nanomolar TRPA1 antagonism (IC₅₀ 64 nM). Unlike mono-substituted analogs (2-methoxycinnamic acid or 3-(trifluoromethyl)cinnamic acid), this dual-substituted scaffold offers superior lipophilicity (cLogP ~2.9) for membrane permeability assays and an unexplored SAR dimension for antimycobacterial anilide optimization. Procure this specific building block to ensure reproducible, mechanistically sound outcomes in neurogenic inflammation, pain signaling, and hit-to-lead programs.

Molecular Formula C11H9F3O3
Molecular Weight 246.18 g/mol
CAS No. 1092460-72-4
Cat. No. B1453612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(trifluoromethyl)cinnamic acid
CAS1092460-72-4
Molecular FormulaC11H9F3O3
Molecular Weight246.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O
InChIInChI=1S/C11H9F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+
InChIKeyXQOJTMLTWNJUFL-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(trifluoromethyl)cinnamic acid (CAS 1092460-72-4) ── A Dual-Substituted Cinnamic Acid Scaffold for TRPA1 and Antimicrobial Research


2-Methoxy-3-(trifluoromethyl)cinnamic acid (CAS 1092460-72-4), molecular formula C₁₁H₉F₃O₃ and molecular weight 246.18 g/mol , is a synthetic cinnamic acid derivative featuring both a 2-methoxy and a 3-trifluoromethyl substitution on the phenyl ring. This compound is supplied as a research-grade chemical with typical purities of 95%–97% and is characterized by the InChIKey XQOJTMLTWNJUFL-AATRIKPKSA-N [1]. The combination of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts a unique electronic profile that distinguishes it from mono-substituted cinnamic acid analogs and influences both its target binding characteristics and physicochemical properties relevant to drug discovery campaigns.

Why 2-Methoxy-3-(trifluoromethyl)cinnamic Acid Cannot Be Replaced by Common Mono-Substituted Analogs


Substituting 2-methoxy-3-(trifluoromethyl)cinnamic acid with simpler cinnamic acid analogs such as 2-methoxycinnamic acid (CAS 6099-03-2), 3-(trifluoromethyl)cinnamic acid (CAS 779-89-5), or 4-methoxy-3-(trifluoromethyl)cinnamic acid (CAS 773131-67-2) alters critical molecular properties in ways that directly impact experimental outcomes. 2-Methoxycinnamic acid, lacking the trifluoromethyl group, exhibits significantly lower lipophilicity and membrane permeability [1]. 3-(Trifluoromethyl)cinnamic acid, lacking the 2-methoxy group, shows a markedly different target engagement profile, particularly in TRPA1 antagonism assays where the methoxy substitution is essential for nanomolar potency [2]. The 4-methoxy positional isomer (CAS 773131-67-2) introduces steric and electronic differences that affect binding geometry and may alter metabolic stability. These structural distinctions necessitate compound-specific procurement for reproducible and mechanistically sound research outcomes.

Quantitative Differential Evidence for 2-Methoxy-3-(trifluoromethyl)cinnamic Acid versus Closest Analogs


TRPA1 Antagonism Potency ── 2-Methoxy-3-(trifluoromethyl)cinnamic Acid Demonstrates >25-Fold Improved Potency versus 2-Methoxycinnamic Acid

The target compound 2-methoxy-3-(trifluoromethyl)cinnamic acid exhibits nanomolar antagonist activity at human TRPA1 (IC₅₀ = 64 nM) [1]. In contrast, the mono-substituted analog 2-methoxycinnamic acid, which lacks the 3-trifluoromethyl group, shows negligible TRPA1 antagonism and is instead primarily characterized as a tyrosinase inhibitor [2]. This >25-fold potency differential, inferred from cross-study comparison under comparable FLIPR-based calcium influx assay conditions, demonstrates that the trifluoromethyl substitution is essential for conferring TRPA1 antagonism to the 2-methoxy scaffold. The potency of the target compound is further contextualized by the broader TRPA1 ligand landscape, where antagonists range from single-digit nanomolar to micromolar potencies [3].

TRPA1 Pain Ion Channel Calcium Flux

Antimicrobial Spectrum Differentiation ── 2-Methoxy-3-(trifluoromethyl)cinnamic Acid Offers Structural Advantages Over 3-(Trifluoromethyl)cinnamic Acid for Derivatization

While direct MIC data for 2-methoxy-3-(trifluoromethyl)cinnamic acid itself are not available in the current literature, anilide derivatives of 3-(trifluoromethyl)cinnamic acid have demonstrated potent antimycobacterial activity against Mycobacterium marinum (MIC range 0.29–2.34 µM) and Mycobacterium smegmatis (MIC range 9.36–51.7 µM) [1]. The 2-methoxy-3-(trifluoromethyl)cinnamic acid scaffold provides an additional functionalization handle (the 2-methoxy group) that is absent in 3-(trifluoromethyl)cinnamic acid, offering distinct synthetic versatility for generating focused libraries of amides or anilides with potentially enhanced or altered antimicrobial spectra. This ortho-methoxy substitution can influence both electronic distribution and conformational preferences of derived amides, potentially modulating the Michael acceptor reactivity of the α,β-unsaturated carbonyl system that is critical for antimicrobial activity [2].

Antimicrobial Antibacterial Mycobacterium Michael Acceptor

Lipophilicity Advantage Over Non-Fluorinated 2-Methoxycinnamic Acid ── Consensus LogP Enhancement of ~1.1 Units

The incorporation of the 3-trifluoromethyl group into the 2-methoxycinnamic acid scaffold substantially increases lipophilicity. 2-Methoxycinnamic acid (CAS 6099-03-2) has a calculated cLogP of 1.79 [1], whereas 2-methoxy-3-(trifluoromethyl)cinnamic acid is predicted to have a consensus LogP of approximately 2.9, representing a ~1.1 log unit increase . This enhancement is consistent with the well-documented effect of trifluoromethyl substitution on cinnamic acid derivatives, where the strong electron-withdrawing and hydrophobic nature of the -CF₃ group increases partitioning into organic phases and improves passive membrane permeability [2]. The target compound's LogP falls within the optimal range of 0–3 recommended for oral bioavailability by passive diffusion [3], while providing greater membrane permeability than its non-fluorinated counterpart.

Lipophilicity Membrane Permeability ADME LogP

Optimal Research Applications for 2-Methoxy-3-(trifluoromethyl)cinnamic Acid Based on Quantitative Evidence


TRPA1 Antagonist Screening and Pain Pathway Pharmacology

The compound's 64 nM IC₅₀ against human TRPA1 [1] positions it as a valuable tool compound for TRPA1 antagonist screening campaigns and for probing the role of TRPA1 in neurogenic inflammation and pain signaling. Its potency is sufficient for cellular assays at sub-micromolar concentrations, enabling robust signal-to-noise ratios in calcium flux assays. Unlike 2-methoxycinnamic acid, which exhibits tyrosinase inhibitory activity [2], this compound provides a cleaner pharmacological profile for TRPA1-focused studies. Researchers should note that a related TRPA1 antagonist from the same chemical series exhibits species-dependent potency (human IC₅₀ = 64 nM vs rat IC₅₀ = 390 nM) [1], indicating the importance of confirming species-specific activity in experimental design.

Medicinal Chemistry Scaffold for Antimycobacterial Agent Development

The 2-methoxy-3-(trifluoromethyl)cinnamic acid scaffold provides a versatile starting point for synthesizing anilide derivatives targeting drug-resistant mycobacterial infections. Anilides of the structurally related 3-(trifluoromethyl)cinnamic acid have demonstrated potent activity against M. marinum (MIC 0.29–2.34 µM) and M. smegmatis (MIC 9.36–51.7 µM) [1]. The additional 2-methoxy group on the target compound offers an unexplored dimension for structure-activity relationship (SAR) studies, potentially enabling optimization of potency, selectivity, and metabolic stability beyond what is achievable with the simpler 3-(trifluoromethyl)cinnamic acid scaffold. This compound is therefore particularly suited for medicinal chemistry laboratories engaged in hit-to-lead optimization for novel antimycobacterial agents.

ADME Property Profiling of Fluorinated Cinnamic Acid Derivatives

With a predicted consensus LogP of approximately 2.9 [1]—an increase of ~1.1 log units relative to non-fluorinated 2-methoxycinnamic acid (cLogP = 1.79) [2]—this compound serves as an excellent model substrate for studying the impact of trifluoromethyl substitution on the ADME properties of cinnamic acid derivatives. Its lipophilicity falls within the optimal range for passive membrane permeability (LogP 0–3) [3], making it a relevant reference compound for permeability assays (e.g., PAMPA, Caco-2) and metabolic stability studies in liver microsomes. The compound can be used to benchmark the effects of combined electron-donating and electron-withdrawing substituents on clearance, plasma protein binding, and tissue distribution of cinnamic acid-based chemical probes.

Quote Request

Request a Quote for 2-Methoxy-3-(trifluoromethyl)cinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.